molecular formula C6H14O<br>C14H22N4O4S B000928 Tame CAS No. 901-47-3

Tame

Cat. No. B000928
CAS RN: 901-47-3
M. Wt: 342.42 g/mol
InChI Key: FKMJXALNHKIDOD-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of TAME typically involves the reaction of methanol with isobutene or a mixture of isoamylenes, utilizing acid catalysts such as ion exchange resins. Oost and Hoffmann (1996) detailed the microkinetics of TAME's liquid-phase synthesis, highlighting the role of macroporous sulphonic acid ion exchange resin as a catalyst in a continuous-flow recycle reactor. This process is characterized by its reaction kinetics and the sorption behavior of the components, with an activation energy of 89.5 kJ/mol being determined for the forward reaction (Oost & Hoffmann, 1996).

Molecular Structure Analysis

Understanding TAME's molecular structure is crucial for comprehending its chemical behavior and applications. Puzzarini (2016) emphasized the importance of molecular structure in determining a molecule's chemical and physical properties. Advanced computational methodologies now enable accurate structural predictions, providing insights into TAME's geometrical structure and its implications on reactivity and stability (Puzzarini, 2016).

Scientific Research Applications

  • Geroscience and Clinical Trials : TAME is used in geroscience-guided clinical trials, specifically in the TAME (Targeting Aging with Metformin) trial. This trial uses metformin to affect molecular aging pathways, aiming to slow age-related multi-morbidity and functional decline (Justice et al., 2018).

  • Genetic Engineering : The TAMERE protocol enables the production of novel genetic configurations without multiple targeting and selection steps in embryonic stem cells. This makes it a potent genetic tool for complex genomic modifications, relevant in various research fields (Hérault et al., 1998).

  • Medical Testing : TAMe, a synthetic substrate, is used in measuring plasma prothrombin in normal and dicumarolized patients, as well as in various animal species (Glueck et al., 1954).

  • Drug Development : The TAME trial also explores metformin's protective effects against age-related diseases in humans, potentially paving the way for the development of more effective next-generation drugs (Barzilai et al., 2016).

  • Cognitive Science and AI : The TAME framework offers a non-binary, empirically-based approach for understanding and manipulating cognition in unconventional substrates. This has implications for cognitive science, evolutionary biology, regenerative medicine, and artificial intelligence (Levin, 2022).

  • Automata Theory : TAME simplifies specifying and reasoning about timed automata using PVS, a crucial development in computer science and engineering (Archer, 1999).

  • Hematology : In hematology, TAME prevents red blood cell aggregation, causing spherocytosis, thorny crenations, and slight haemolysis (Godal & Norseth, 2009).

  • Academic Planning : TAME, as a prototype for assistant planning in academic medical departments, generates optimal plans swiftly using Constraint Satisfaction, demonstrating its utility in organizational management (Schlenker et al., 2001).

  • Education Technology : In the context of education technology, the extended technology acceptance model (TAME) validates the use of computer self-efficacy in faculty members' use of technology, with a moderate influence of age group on the structural relationships among constructs (Ahmad et al., 2010).

  • Chemical Engineering : TAME is studied in the design of catalytic distillation units for the production of oxygenates, including tert-amyl methyl ether (TAME), highlighting its role in industrial chemistry (Bravo et al., 1993).

  • Human-Robot Interaction : In robotics, affective robotic behavior (TAME) can enhance the ease and pleasantness of human-robot interaction, important in the development of sociable robots (Moshkina & Arkin, 2003).

  • Behavioral Genetics : Research on tameness in mice, influenced by selective breeding, has shown behavioral changes potentially driven by gene expression networks, contributing to our understanding of domestication and behavior genetics (Matsumoto et al., 2020).

properties

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMJXALNHKIDOD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tame

CAS RN

901-47-3
Record name α-Tosyl-L-arginine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosylarginine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL P-TOLUENESULFONYL-L-ARGININATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7BKF44U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
641,000
Citations
MS Tame, KR McEnery, ŞK Özdemir, J Lee, SA Maier… - Nature Physics, 2013 - nature.com
Quantum plasmonics is a rapidly growing field of research that involves the study of the quantum properties of light and its interaction with matter at the nanoscale. Here, surface …
Number of citations: 585 www.nature.com
…, R Pooser, KG Lee, C Rockstuhl, M Tame - Chemical …, 2021 - ACS Publications
The extraordinary sensitivity of plasmonic sensors is well-known in the optics and photonics community. These sensors exploit simultaneously the enhancement and the localization of …
Number of citations: 67 pubs.acs.org
NW Tame, BZ Dlugogorski, EM Kennedy - Progress in Energy and …, 2007 - Elsevier
Polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/F, dioxin) are produced in combustion of wood treated with copper-based preservatives. This review …
Number of citations: 136 www.sciencedirect.com
…, A Armstrong, O Arnaez, H Arnold, ZPA Tame… - The European Physical …, 2021 - Springer
This article documents the muon reconstruction and identification efficiency obtained by the ATLAS experiment for 139 $$\hbox {fb}^{-1}$$ fb - 1 of pp collision data at $$\sqrt{s}=13$$ s …
Number of citations: 608 link.springer.com
…, A Armstrong, O Arnaez, H Arnold, ZPA Tame… - The European Physical …, 2021 - Springer
Jet energy scale and resolution measurements with their associated uncertainties are reported for jets using 36–81 fb - 1 \documentclass[12pt]{minimal} \usepackage{amsmath} \…
Number of citations: 533 link.springer.com
…, AJ Armbruster, O Arnaez, H Arnold, ZPA Tame… - Physical Review D, 2021 - APS
Results of a search for new physics in final states with an energetic jet and large missing transverse momentum are reported. The search uses proton-proton collision data …
Number of citations: 181 journals.aps.org
…, A Armstrong, O Arnaez, H Arnold, ZPA Tame… - Physical review …, 2020 - APS
A search for heavy neutral Higgs bosons is performed using the LHC Run 2 data, corresponding to an integrated luminosity of 139 fb− 1 of proton-proton collisions at s= 13 TeV …
Number of citations: 270 journals.aps.org
…, A Armstrong, O Arnaez, H Arnold, ZPA Tame… - Physical review D, 2020 - APS
This paper presents results of searches for the electroweak production of supersymmetric particles in models with compressed mass spectra. The searches use 139 fb− 1 of s= 13 TeV …
Number of citations: 268 journals.aps.org
…, A Armstrong, O Arnaez, H Arnold, ZPA Tame… - Physics Letters B, 2021 - Elsevier
A search for the dimuon decay of the Standard Model (SM) Higgs boson is performed using data corresponding to an integrated luminosity of 139 fb − 1 collected with the ATLAS …
Number of citations: 247 www.sciencedirect.com
…, T Yokoyama, N Shibayama, Y Shiro, JRH Tame - Journal of molecular …, 2006 - Elsevier
The most recent refinement of the crystallographic structure of oxyhaemoglobin (oxyHb) was completed in 1983, and differences between this real-space refined model and later R state …
Number of citations: 322 www.sciencedirect.com

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